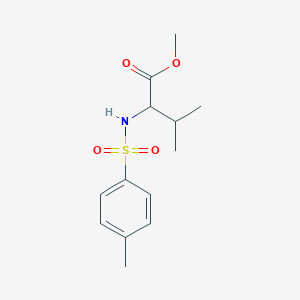
3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester, often referred to as tosyl valine methyl ester, is a compound of interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.
Tosyl valine methyl ester exhibits significant interactions with various enzymes and proteins involved in amino acid metabolism. Notably, it interacts with:
- Branched-chain aminotransferase : This enzyme catalyzes the transamination of branched-chain amino acids, which is crucial for protein synthesis and energy production.
- Branched-chain α-keto acid dehydrogenase complex : This complex is essential for the oxidative decarboxylation of branched-chain α-keto acids, leading to the production of acetyl-CoA and succinyl-CoA, which are vital for the citric acid cycle.
Table 1: Key Enzymatic Interactions of Tosyl Valine Methyl Ester
| Enzyme | Role in Metabolism |
|---|---|
| Branched-chain aminotransferase | Transamination of branched-chain amino acids |
| Branched-chain α-keto acid dehydrogenase | Oxidative decarboxylation of branched-chain α-keto acids |
Cellular Effects
Tosyl valine methyl ester has been shown to enhance mitochondrial function and provide protection against oxidative stress. It minimizes the production of reactive oxygen species (ROS), which helps maintain ATP production during oxidative stress conditions. Furthermore, it promotes triglyceride synthesis in intestinal epithelial cells by increasing levels of its metabolite, 3-hydroxyisobutyrate (3-HIB) .
Table 2: Cellular Effects of Tosyl Valine Methyl Ester
| Effect | Mechanism |
|---|---|
| Improves mitochondrial function | Reduces ROS production |
| Enhances triglyceride synthesis | Upregulates fatty acid transport proteins |
Molecular Mechanism
The molecular mechanism by which tosyl valine exerts its effects involves several pathways:
- Fatty Acid Transport : Tosyl valine increases the expression of proteins related to fatty acid transport (e.g., CD36) and triglyceride synthesis (e.g., DGAT1).
- Metabolic Pathways : It undergoes conversion to branched-chain α-keto acids through enzymatic reactions that are critical for energy metabolism .
Case Studies and Experimental Evidence
- Animal Models : In studies with weaned piglets, supplementation with tosyl valine improved growth performance metrics when added to a valine-deficient diet. This indicates its potential role in enhancing feed efficiency and growth rates .
- In Vitro Studies : Laboratory experiments have demonstrated that tosyl valine maintains its protective effects on mitochondrial function over extended periods, highlighting its stability and potential therapeutic applications .
Table 3: Summary of Experimental Findings
| Study Type | Findings |
|---|---|
| Animal Models | Improved weight gain in valine-deficient diets |
| In Vitro Studies | Sustained mitochondrial protection over time |
Applications
The potential applications of tosyl valine methyl ester span various fields:
特性
IUPAC Name |
methyl 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)12(13(15)18-4)14-19(16,17)11-7-5-10(3)6-8-11/h5-9,12,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWRUJAUYLKEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














